

Development of Analytical Methods for the Quantification of Isoflucypram

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Compound of Interest

Compound Name: Isoflucypram

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Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of **isoflucypram**, a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3] The methodologies outlined are primarily based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a technique renowned for its sensitivity and selectivity in trace-level analysis of pesticides in complex matrices.[4][5]

Introduction

Isoflucypram is a fungicide used to control a variety of fungal pathogens on cereal crops.[1] Accurate and reliable analytical methods are crucial for residue analysis in environmental samples, food matrices, and for quality control during product development. The following protocols are designed to provide a robust framework for the determination of **isoflucypram** in various samples.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[6] It involves a simple extraction and

cleanup procedure to remove a significant portion of matrix interferences.

Protocol for Water Samples:

- To a 50 mL centrifuge tube, add a 10 mL water sample.
- Add 10 mL of acetonitrile containing 1% formic acid (v/v).
- Add the contents of a QuEChERS extraction pouch (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate).^[4]
- Vortex the tube vigorously for 1 minute.
- Centrifuge at $\geq 4,700$ G for 10 minutes at 4°C.^[6]
- Transfer 1 mL of the supernatant (acetonitrile layer) into a microcentrifuge tube containing a d-SPE (dispersive solid-phase extraction) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).^{[4][6]}
- Vortex for 1 minute and centrifuge at a high speed for 5 minutes.
- Filter the supernatant through a 0.2 μ m syringe filter into an LC-MS vial for analysis.^[4]

Protocol for Solid Matrices (e.g., Agricultural Commodities):

- Homogenize a representative sample of the commodity.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water (for dry samples).
- Add 15 mL of acetonitrile containing 1% acetic acid.
- Follow steps 3-8 from the water sample protocol, adjusting sorbent amounts in the d-SPE step based on the matrix (e.g., adding GCB for pigmented samples).

UHPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of **isoflucypram**.

Chromatographic Conditions:

Parameter	Value
Instrument	UHPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reversed-phase column (e.g., 2.0 mm I.D. × 150 mm L., 3.0 µm particle size)[6]
Mobile Phase A	0.1% formic acid and 10 mM ammonium formate in water[4]
Mobile Phase B	Methanol[4]
Flow Rate	0.4 mL/min[4][6]
Injection Volume	2.0 - 5.0 µL[4][6]
Column Temperature	40°C[6]
Gradient Elution	See Table 1

Table 1: Gradient Elution Program[4]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0 - 0.1	95	5
0.1 - 0.3	30	70
0.3 - 3.0	2	98
3.0 - 5.0	95	5

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive ^[6]
Detection Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	To be determined for isoflucypram
Product Ions (m/z)	To be determined for isoflucypram (at least two transitions for confirmation)
Collision Energy	To be optimized for each transition

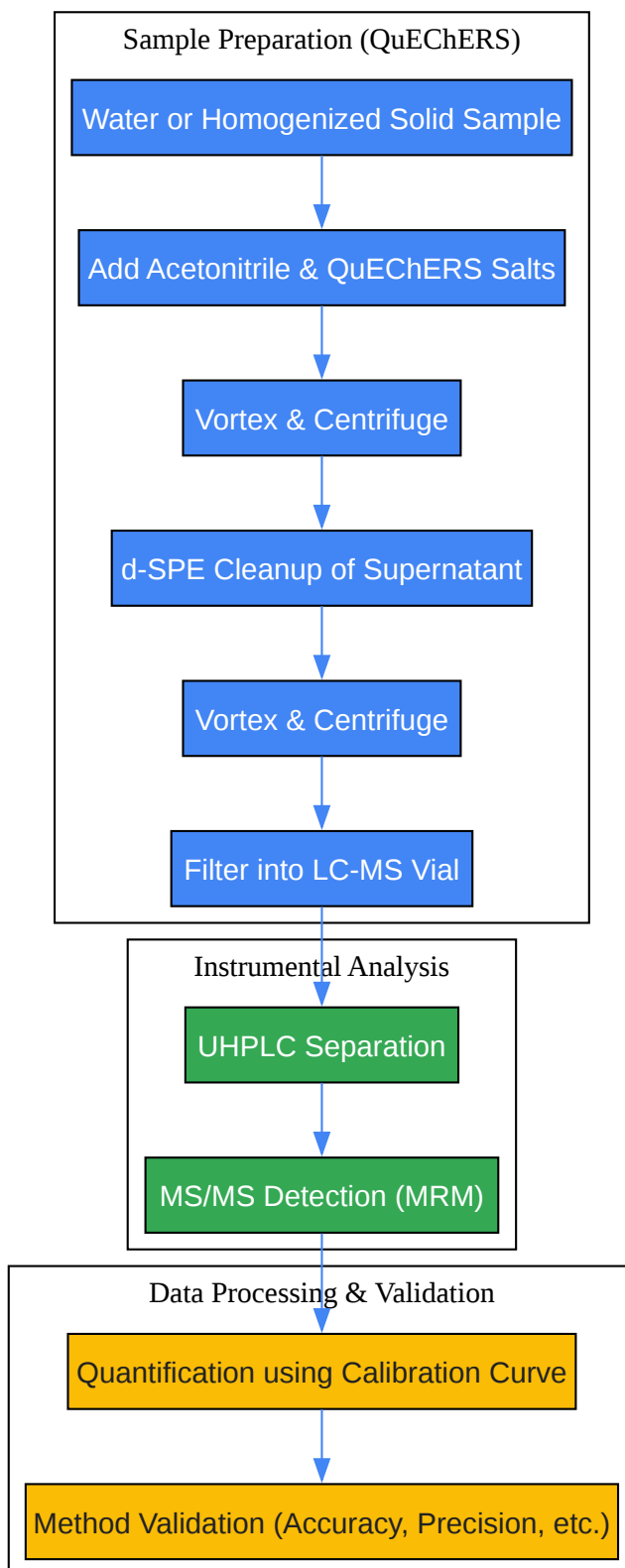
Method Validation

The analytical method should be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria according to SANTE/12682/2019 guidelines.^[7]

Table 2: Method Validation Parameters and Acceptance Criteria

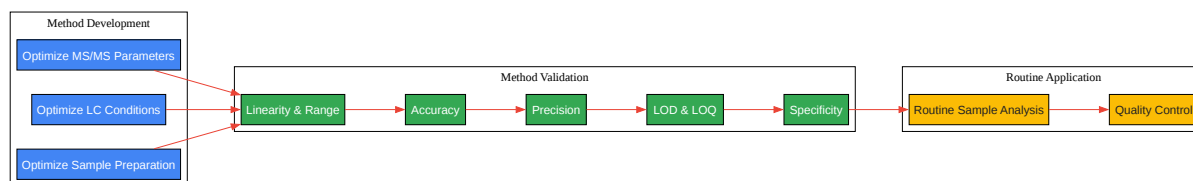
Parameter	Procedure	Acceptance Criteria
Linearity	Analyze a series of matrix-matched calibration standards over a defined concentration range (e.g., 0.5 - 100 µg/L).	Coefficient of determination (R^2) > 0.99.[4]
Accuracy (Recovery)	Analyze spiked blank matrix samples at multiple concentration levels (e.g., LOQ, 2x LOQ, 10x LOQ) with 5-7 replicates each.	Mean recovery between 70% and 120%.[4]
Precision (Repeatability)	Expressed as the relative standard deviation (RSD) of the recovery results from the accuracy study.	$RSD \leq 20\%$.[4]
Limit of Detection (LOD)	Calculated as 3 times the standard deviation of the mean of the lowest validated spike level.	---
Limit of Quantitation (LOQ)	The lowest concentration at which the method is validated with acceptable accuracy and precision. Typically calculated as 10 times the standard deviation of the mean of the lowest validated spike level.	LOQ should be relevant to the required detection levels (e.g., regulatory limits).
Specificity	Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of isoflucypram.	No significant peaks (>30% of LOQ) in the blank chromatograms.

Diagrams



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Caption: Experimental workflow for the analysis of **isoflucypram**.



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Caption: Logical flow from method development to routine application.

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